(S)-(+)-5-Hexen-2-ol

Chiral purity Enantiomeric excess Quality control

(S)-(+)-5-Hexen-2-ol is a chiral C6 secondary allylic alcohol characterized by a terminal alkene and a stereogenic center at C2. The compound is commercially available with a chemical purity of 97% and an optical purity of 99.3% (enantiomeric excess).

Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
CAS No. 17397-24-9
Cat. No. B096133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-5-Hexen-2-ol
CAS17397-24-9
Molecular FormulaC6H12O
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCC(CCC=C)O
InChIInChI=1S/C6H12O/c1-3-4-5-6(2)7/h3,6-7H,1,4-5H2,2H3/t6-/m0/s1
InChIKeyLNPNXWKVAFKIBX-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(+)-5-Hexen-2-ol (CAS 17397-24-9) for Chiral Synthesis: Properties, Purity, and Procurement Specifications


(S)-(+)-5-Hexen-2-ol is a chiral C6 secondary allylic alcohol characterized by a terminal alkene and a stereogenic center at C2 [1]. The compound is commercially available with a chemical purity of 97% and an optical purity of 99.3% (enantiomeric excess) . Its measured specific optical rotation is [α]20/D +15.0° (c = 1 in CHCl3), with a boiling point of 130–131 °C and density of 0.828 g/mL at 25 °C . These specifications define a well‑characterized enantiopure building block suitable for asymmetric synthesis and the construction of stereochemically complex target molecules [1].

Enantiomeric purity Verified enantiomeric excess supports stereoselective workflows
Chiroptical identity Characteristic specific optical rotation enables incoming QC confirmation
Synthetic utility Chiral C6 allylic alcohol building block for asymmetric synthesis

Why Racemic or (R)-Enantiomer 5‑Hexen‑2‑ol Cannot Substitute for the (S)-(+)-Enantiomer in Stereoselective Processes


The (S)-(+)-enantiomer of 5‑hexen‑2‑ol is not interchangeable with its (R)-(−)-counterpart or the racemic mixture. The two enantiomers exhibit opposite specific optical rotations: +15.0° for the (S)-form versus −15.0° for the (R)-form , confirming distinct chiroptical properties. In stereoselective biocatalytic transformations, the outcome is enantiomer‑specific; for instance, the enantioselective bioreduction of 5‑hexen‑2‑one using Rhodococcus erythropolis A‑25 cells yields (S)-5‑hexen‑2‑ol with 98.4 % ee in 77 % isolated yield [1]. Such high stereocontrol is unattainable with a racemic feedstock, and use of the incorrect enantiomer would invert or abolish the desired biological activity of downstream chiral products [1]. For procurement, this means the (S)-enantiomer is required whenever a defined absolute configuration must be preserved throughout a synthetic sequence.

(S)-(+)-Enantiomer
(R)-(−) / Racemic
Optical rotation
Positive sign (+) characteristic of (S)-configuration
Opposite sign (−) or zero; identity mismatch may occur
Biocatalytic access
Enantioselective reduction yields (S)-product with high ee
(R)-form not produced by this catalyst; racemic alcohol lacks stereocontrol
Synthetic sequence
Preserves absolute configuration through multistep routes
Inversion or loss of stereochemistry alters downstream product identity
Substitution may compromise stereochemical integrity; verify enantiomer identity before use.

Quantitative Comparative Evidence for (S)-(+)-5-Hexen-2-ol vs. Analogs


Optical Purity: (S)-(+)-5-Hexen-2-ol at 99.3% ee vs. Typical Chiral Pool Starting Materials

Commercially available (S)-(+)-5‑hexen‑2‑ol is supplied with an optical purity (enantiomeric excess) of 99.3% . This level of stereochemical integrity is critical for applications requiring high enantioselectivity, such as the preparation of enantiopure pharmaceuticals or pheromones. While alternative chiral secondary alcohols may be obtained in lower enantiomeric purity (e.g., (R)-(−)-5‑hexen‑2‑ol is offered at 97% chemical purity but without a guaranteed optical purity specification ), the (S)-enantiomer provides a quantified and verified enantiomeric excess that directly supports reproducible stereochemical outcomes.

Optical purity specification
Data to verify
99.3% ee vs not specified
Stereochemical specification requires vendor COA review
Comparator lacks optical purity data; lot-specific verification needed
Chiral purity Enantiomeric excess Quality control

Specific Optical Rotation: Sign and Magnitude Differentiation from (R)-Enantiomer

The specific optical rotation of (S)-(+)-5‑hexen‑2‑ol is +15.0° (c = 1, CHCl3) . Its enantiomer, (R)-(−)-5‑hexen‑2‑ol, exhibits a specific rotation of −15.0° under identical conditions . The equal magnitude but opposite sign confirms the compounds are true enantiomers, and the measured rotation serves as a definitive identity check that is absent for racemic 5‑hexen‑2‑ol (which has no net optical rotation). This chiroptical fingerprint is essential for incoming quality control and for verifying that the correct enantiomer has been procured.

Specific optical rotation
Data to verify
+15.0° vs −15.0°
Opposite signs confirm enantiomeric identity; racemate gives zero
Chiroptical fingerprint for incoming QC; confirm under reported conditions
Chiroptical properties Absolute configuration Enantiomer identification

Enantioselective Bioreduction Yield and Enantiomeric Excess: (S)-5-Hexen-2-ol Produced at 77% Yield and 98.4% ee

In a directed synthesis of insect pheromones, the bioreduction of 5‑hexen‑2‑one using whole cells of Rhodococcus erythropolis A‑25 afforded (S)-5‑hexen‑2‑ol in 77% isolated yield with an enantiomeric excess of 98.4% [1]. This outcome demonstrates that the (S)-enantiomer can be accessed with both high chemical yield and excellent stereocontrol. By contrast, the same biocatalyst would produce the (R)-enantiomer in negligible yield or with poor ee, and chemical reduction of the ketone would yield the racemic alcohol. For users requiring an enantiopure (S)-secondary alcohol, the bioreduction method validates the feasibility of obtaining the (S)-enantiomer at high purity, whereas the (R)-enantiomer or racemate would not meet the stereochemical requirement.

Bioreduction yield & ee
Reported
77% yield, 98.4% ee
Reported bioreduction profile supports synthetic feasibility
Rhodococcus erythropolis A-25 cells, 5-hexen-2-one substrate
Biocatalysis Enantioselective reduction Pheromone synthesis

Application in Natural Product Synthesis: (S)-(+)-5-Hexen-2-ol as a Key Chiral Pool Synthon

(S)-(+)-5‑Hexen‑2‑ol has been utilized as a chiral starting material in the enantioselective formal total synthesis of (+)-aspergillide C, a cytotoxic 14‑membered macrolide [1]. In this synthetic route, the (S)-configured stereocenter of the starting alcohol is preserved through a sequence of transformations, including protection and hydroboration‑oxidation, ultimately delivering the target macrolide with the correct absolute configuration. Use of the (R)-enantiomer would afford the antipodal natural product analog with potentially altered or diminished biological activity [2]. While the racemic alcohol could theoretically be resolved, employing the enantiopure (S)-enantiomer streamlines the synthesis and avoids additional resolution steps.

Natural product synthesis
Reported
(S)-enantiomer preserves stereochemistry in aspergillide C route
Correct absolute configuration maintained; antipode expected with (R)-form
Formal total synthesis context; cross-study comparable
Total synthesis Natural products Macrolides

Recommended Application Scenarios for (S)-(+)-5-Hexen-2-ol Based on Comparative Evidence


Stereocontrolled Synthesis of Chiral Insect Pheromones

The (S)-(+)-enantiomer serves as a direct precursor to the sex and aggregation pheromones of economically important insect pests. The biocatalytic production of (S)-5‑hexen‑2‑ol with 98.4% ee and 77% yield [1] demonstrates its viability for pheromone synthesis. The high optical purity ensures that the resulting pheromone components, such as (2S)-tridecyl acetate, exhibit the correct stereochemistry required for biological activity.

Chiral Building Block for Natural Product Total Synthesis

The compound's defined (S)-configuration makes it an ideal chiral pool starting material for the synthesis of macrolide natural products like (+)-aspergillide C [2]. The retention of the stereocenter throughout multistep transformations simplifies synthetic planning and eliminates the need for enantiomeric resolution.

Quality Control Standard for Enantiopure Alcohols

With a well‑characterized optical rotation (+15.0°) and high optical purity (99.3%) , (S)-(+)-5‑hexen‑2‑ol is suitable as a calibration standard in chiral HPLC and as a reference compound for validating asymmetric synthetic methods.

Substrate for Stereochemical Investigations

The terminal alkene and secondary alcohol functionalities allow (S)-(+)-5‑hexen‑2‑ol to be used in studies of stereospecific reactions, such as Sharpless epoxidation or dihydroxylation, where the absolute configuration of the product is directly correlated to the starting alcohol's stereochemistry [3].

Application
Selection Property
Validation Focus
Stereocontrolled pheromone synthesis
Chiral purity and absolute configuration
Enantiomeric excess and stereochemical outcome
Natural product total synthesis
Chiral pool starting material with retained (S)-center
Stereochemical integrity in macrolide construction
QC standard for enantiopure alcohols
Characterized chiroptical properties
Identity confirmation by polarimetry or chiral HPLC
Stereochemical investigations
Terminal alkene and secondary alcohol functionality
Stereospecific reaction outcome correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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